![molecular formula C18H21N3O2 B12899988 6-[5-Butanoyl-6-(pyrrolidin-1-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 823801-54-3](/img/structure/B12899988.png)
6-[5-Butanoyl-6-(pyrrolidin-1-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2-Hydroxyphenyl)-4-(pyrrolidin-1-yl)pyrimidin-5-yl)butan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a hydroxyphenyl group and a pyrrolidinyl group, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Hydroxyphenyl)-4-(pyrrolidin-1-yl)pyrimidin-5-yl)butan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with pyrrolidine and a suitable pyrimidine precursor under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and efficiency. The process would likely be optimized for cost-effectiveness and scalability, incorporating advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1-(2-(2-Hydroxyphenyl)-4-(pyrrolidin-1-yl)pyrimidin-5-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for introducing alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydropyrimidine derivatives.
科学研究应用
1-(2-(2-Hydroxyphenyl)-4-(pyrrolidin-1-yl)pyrimidin-5-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 1-(2-(2-Hydroxyphenyl)-4-(pyrrolidin-1-yl)pyrimidin-5-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group may participate in hydrogen bonding or π-π interactions, while the pyrrolidinyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(2-(2-Hydroxyphenyl)-4-(morpholin-1-yl)pyrimidin-5-yl)butan-1-one: Similar structure but with a morpholine ring instead of pyrrolidine.
1-(2-(2-Hydroxyphenyl)-4-(piperidin-1-yl)pyrimidin-5-yl)butan-1-one: Contains a piperidine ring instead of pyrrolidine.
Uniqueness
1-(2-(2-Hydroxyphenyl)-4-(pyrrolidin-1-yl)pyrimidin-5-yl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidinyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets compared to similar compounds.
属性
CAS 编号 |
823801-54-3 |
|---|---|
分子式 |
C18H21N3O2 |
分子量 |
311.4 g/mol |
IUPAC 名称 |
1-[2-(2-hydroxyphenyl)-4-pyrrolidin-1-ylpyrimidin-5-yl]butan-1-one |
InChI |
InChI=1S/C18H21N3O2/c1-2-7-15(22)14-12-19-17(13-8-3-4-9-16(13)23)20-18(14)21-10-5-6-11-21/h3-4,8-9,12,23H,2,5-7,10-11H2,1H3 |
InChI 键 |
OUOFYVAXQSJWPN-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)C1=CN=C(N=C1N2CCCC2)C3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-7-phenyl[1,2]oxazolo[4,5-d]pyridazine-4(5H)-thione](/img/structure/B12899907.png)
![2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide](/img/structure/B12899912.png)
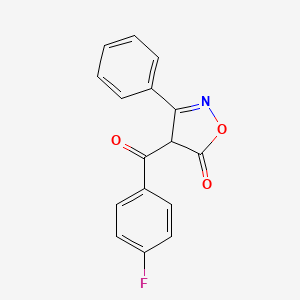

![1,3,4-Oxadiazol-2-amine, 5-[2-(2-fluorophenoxy)phenyl]-](/img/structure/B12899937.png)
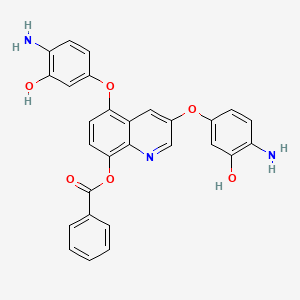
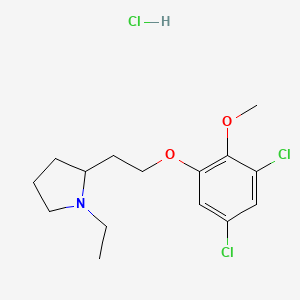
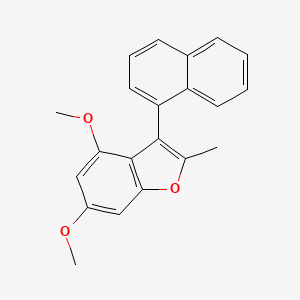
![Cyclopropa[3,4]cyclopenta[1,2-d]pyrimidine](/img/structure/B12899958.png)
![1,2,3,4,6,9-Hexamethyldibenzo[b,d]furan](/img/structure/B12899977.png)
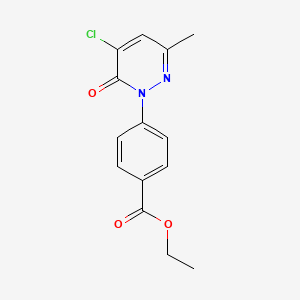
![4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide](/img/structure/B12899992.png)
![1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan](/img/structure/B12899997.png)
![8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12900009.png)
